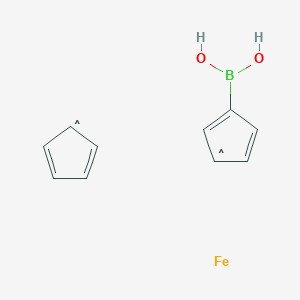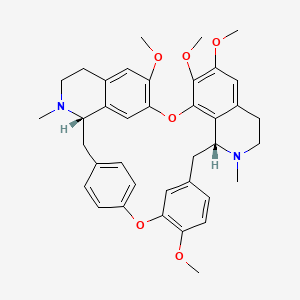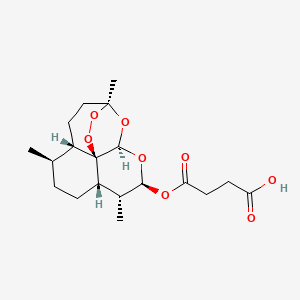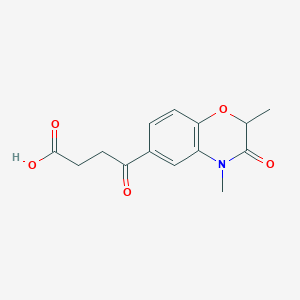
5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
The compound “5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is also known as Sparfloxacin . It is a fluoroquinolone antibiotic used in the treatment of bacterial infections . It has a controversial safety profile . It was patented in 1985 and approved for medical use in 1993 .
Molecular Structure Analysis
The molecular structure of Sparfloxacin is characterized by several functional groups. It has a quinoline core, which is a bicyclic aromatic system. Attached to this core are several substituents including a cyclopropyl group, a dimethylpiperazinyl group, and a carboxylic acid group .Chemical Reactions Analysis
Sparfloxacin is metabolized in the body through hepatic glucuronidation . The Cytochrome P450 system is not involved in its metabolism .Physical And Chemical Properties Analysis
Sparfloxacin is a yellow powder with a melting point of 260°C . Its molecular formula is C19H22F2N4O3 and it has a molar mass of 392.41 g/mol . It has a bioavailability of 92% and protein binding of 45% .Scientific Research Applications
Sparfloxacin is a broad-spectrum third-generation quinolone with excellent activity against Gram-positive bacteria, selective effectiveness against anaerobes and atypical pathogens, and has shown potential in antimicrobial, antifungal, and urease inhibitory studies (Arayne, Sultana, Gul, & Khan, 2013).
The compound has superior in vitro and in vivo potency compared to ciprofloxacin, making it a promising therapeutic agent (Miyamoto, Matsumoto, Chiba, Egawa, Shibamori, Minamida, Nishimura, Okada, Kataoka, & Fujita, 1990).
Sparfloxacin's pharmacokinetics in animals indicate good tissue penetration and a long half-life in plasma and tissues, making it effective for various treatments (Nakamura, Kurobe, Ohue, Hashimoto, & Shimizu, 1990).
Derivatives of sparfloxacin have been synthesized and shown to be potent antimicrobial agents, with some being more effective than the parent drug and other fluoroquinolones (Suresh, Nagesh, Renuka, Rajput, Sharma, Khan, & Venkata Gowri, 2014).
It has been found to be an effective antibacterial drug in its crystallized trihydrate form, confirming its utility as a therapeutic agent (Sivalakshmidevi, Vyas, & Reddy, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWHBIBMUVIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058652 | |
| Record name | 5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
111542-93-9 | |
| Record name | Sparfloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111542939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-benzo[ij]quinolizine-2-carboxylic acid methyl ester](/img/structure/B7765444.png)
![2-Chloro-1-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]ethanone](/img/structure/B7765458.png)



![(1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B7765479.png)

![2-[4-(4-tert-butylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B7765492.png)



![1-Ethyl-6-fluoro-4-oxo-7-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7765513.png)